molecular formula C24H27BrN2O6S2 B11967831 11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid

11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid

Cat. No.: B11967831
M. Wt: 583.5 g/mol
InChI Key: BECVNNGBGVTSRA-MRCUWXFGSA-N
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Description

11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidinone ring, and a long aliphatic chain, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiazolidinone Ring: This can be achieved by reacting the indole derivative with thiourea and an appropriate α-halo acid.

    Final Coupling: The final step involves coupling the synthesized intermediate with undecanoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially leading to the formation of alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the thiazolidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the thiazolidinone ring could contribute to the compound’s overall stability and reactivity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-oxo-1,2-dihydro-3H-indole-3-ylidene derivatives: These compounds share the indole moiety and bromine substitution but differ in the attached functional groups.

    Thiazolidinone derivatives: Compounds with the thiazolidinone ring but different substituents on the ring.

    Undecanoic acid derivatives: Compounds with the long aliphatic chain but different functional groups attached.

Uniqueness

11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is unique due to its combination of an indole moiety, a thiazolidinone ring, and a long aliphatic chain

Properties

Molecular Formula

C24H27BrN2O6S2

Molecular Weight

583.5 g/mol

IUPAC Name

11-[(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C24H27BrN2O6S2/c25-15-10-11-17-16(13-15)20(22(32)27(17)14-19(30)31)21-23(33)26(24(34)35-21)12-8-6-4-2-1-3-5-7-9-18(28)29/h10-11,13H,1-9,12,14H2,(H,28,29)(H,30,31)/b21-20-

InChI Key

BECVNNGBGVTSRA-MRCUWXFGSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C(=O)N2CC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C(=O)N2CC(=O)O

Origin of Product

United States

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